Silane, (4-butylphenyl)trimethyl-
Overview
Description
Silane, (4-butylphenyl)trimethyl-, also known as (4-butylphenyl)trimethylsilane, is an organosilicon compound with the molecular formula C13H22Si. This compound is characterized by a silicon atom bonded to a trimethylsilyl group and a 4-butylphenyl group. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-butylphenyl)trimethylsilane typically involves the reaction of 4-butylphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
4-Butylphenylmagnesium bromide+Trimethylchlorosilane→(4-Butylphenyl)trimethylsilane+Magnesium bromide chloride
Industrial Production Methods
In industrial settings, the production of (4-butylphenyl)trimethylsilane may involve continuous flow processes to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Butylphenyl)trimethylsilane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Oxidation: Conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Substitution: Replacement of the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Involves nucleophiles such as halides or alkoxides.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in the formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
(4-Butylphenyl)trimethylsilane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (4-butylphenyl)trimethylsilane involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, while the trimethylsilyl group can act as a protecting group in organic synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the 4-butylphenyl group.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: (CH3)3SiH, a simpler silane with a similar silicon-hydrogen bond.
Phenyltrimethylsilane: (C6H5)Si(CH3)3, where the phenyl group replaces the 4-butylphenyl group.
Triethylsilane: (C2H5)3SiH, with ethyl groups instead of methyl groups.
Uniqueness
(4-Butylphenyl)trimethylsilane is unique due to the presence of the 4-butylphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
(4-butylphenyl)-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22Si/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h8-11H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXJTAPUYWMANA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375372 | |
Record name | Silane, (4-butylphenyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81631-74-5 | |
Record name | Silane, (4-butylphenyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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